Cas no 140-64-7 (Pentamidine isethionate)
Pentamidine isethionate structure
Product Name:Pentamidine isethionate
Numero CAS:140-64-7
MF:C23H36N4O10S2
MW:592.682744026184
MDL:MFCD00079213
CID:36439
PubChem ID:329750690
Update Time:2025-06-15
Pentamidine isethionate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate)
- Pentamidine isethionate salt
- pentamidine isetionate
- 1,5-BIS(P-AMIDINOPHENOXY)PENTANE BIS(2-HYDROXYETHANESULFONATE SALT)
- Pentamidine Diisethionate
- Pentamidine isethionate
- Pentamidine diisetionate
- 4,4′-(Pentamethylenedioxy)dibenzamidine bis(2-hydroxyethanesulfonate)
- 4,4'-(Pentamethylenedioxy)dibenzamidine bis(2-hydroxyethanesulfonate)
- 2512RP
- PentaM
- M&B-800
- RP-2512
- LoMidin
- Benambax
- Aeropent
- BanaMbax
- NebuPent
- Diamidine
- Pentamidine (isethionate)
- Pentacarinat
- Pneumopent
- Lomidine
- Pentaminide isetionate
- Pentamidine isothionate
- V2P3K60DA2
- MP-601205 isethionate
- 4,4'-(PENTANE-1,5-DIYLBIS(OXY))DIBENZIMIDAMIDE BIS(2-HYDROXYETHANESULPHONATE)
- SCHEMBL33615
- 4,4'-(1,5-PENTANEDIYLBIS(OXY))BISBENZENECARBOXIMIDAMIDE BIS(2-HYDROXY-ETHANESULFONATE)
- PENTAMIDINE ISETIONATE [MART.]
- CHEMBL361506
- AKOS015914189
- NCGC00017022-05
- MB 800
- CCG-39715
- PENTAMIDINE DIISETIONATE [EP IMPURITY]
- M & B 800
- 4,4'-Diamidino-alpha,omega-diphenoxypentane isethionate
- HMS1921M19
- PENTAMIDINE ISETHIONATE (USP-RS)
- 1,5-Bis(4-amidinophenoxy)pentane Diisethionate
- CAS-140-64-7
- 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate);4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate)
- CHEBI:7977
- p,p'-(Pentamethylenedioxy)dibenzamidine bis(beta-hydroxyethanesulfonate)
- EN300-123966
- FT-0631814
- 2-HYDROXYETHANESULFONIC ACID COMPOUND WITH 4,4'-(PENTAMETHYLENEDIOXY)-DIBENZAMIDINE (2:1)
- SR-01000075174
- NCGC00091927-03
- 4,4'-[pentane-1,5-diylbis(oxy)]dibenzenecarboximidamide bis(2-hydroxyethylsulfonate)
- Pentamidini isetionas
- Pentamidine isethionate (USAN:USP)
- PENTAMIDINE DIISETIONATE (EP MONOGRAPH)
- 4,4'-(pentane-1,5-diylbis(oxy))dibenzenecarboximidamide bis(2-hydroxyethylsulfonate)
- PENTAMIDINE ISETHIONATE [ORANGE BOOK]
- HMS501D11
- PENTAMIDINE ISETHIONATE [MI]
- PENTAMIDINE ISETIONATE [WHO-IP]
- PENTAMIDINE ISETIONATE [JAN]
- 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE ISETHIONATE
- Lomidine isoethionate
- SPECTRUM1500641
- PENTAMIDINE BIS(2-HYDROXYETHANESULFONATE)
- UNII-V2P3K60DA2
- PENTAMIDINE ISETHIONATE [USP MONOGRAPH]
- Prestwick_857
- DTXSID5023796
- MFCD00079213
- 4,4'-(pentamethylenedioxy)dibenzamidine bis(2-hyd
- Q26841221
- 4,4'-(1,5-PENTANEDIYLBIS(OXY))BISBENZENECARBOXIMIDAMIDE ISETHIONATE
- 4,4'-DIAMIDINO-ALPHA,OMEGA-DIPHENOXYPENTANE DIISETHIONATE
- Pentamidine isethionate, United States Pharmacopeia (USP) Reference Standard
- NCGC00017022-02
- OCZ103-OS
- PENTAMIDINE 2-HYDROXYETHANESULFONATE
- NCGC00017022-01
- 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE DI(2-HYDROXYETHANESULFONATE)
- PENTAMIDINE 2-HYDROXYETHANESULPHONATE
- NCGC00017022-04
- (pentane-1,5-diylbis(oxy-4,1-phenylene))bis(aminomethaniminium) bis(2-hydroxyethanesulfonate)
- BENZAMIDINE, 4,4'-(PENTAMETHYLENEDIOXY)DI-, DIISETHIONATE
- PENTAMIDINE DIISETIONATE (EP IMPURITY)
- 140-64-7
- NSC620107
- Pentamidin-Isethionat
- NCGC00254121-01
- D00834
- SR-01000075174-6
- PENTAMIDINE ISETHIONATE [USP-RS]
- NSC-757400
- CS-4133
- HMS2096P07
- Tox21_110742
- NCGC00091927-04
- CCRIS 1660
- R.P. 2512
- Pentamidine isethionate (USP)
- 2512 R.P.
- Z1557400297
- EINECS 205-424-1
- HMS3713P07
- 4,4'-[pentane-1,5-diylbis(oxy)]dibenzenecarboximidamide bis(2-hydroxyethanesulfonic acid)
- NSC 757400
- USAF XR-10
- Pentamidine isethionate [USAN:USP]
- PENTAMIDINE ISETHIONATE [VANDF]
- 2-HYDROXYETHANESULFONIC ACID COMPOUND WITH 4,4'-(1,5-PENTANEDIYLBIS(OXY))-BIS(BENZENECARBOXIMIDAMIDE) (2:1)
- 4,4'-Diamidinodiphenoxypentane di(beta-hydroxyethanesulfonate)
- PENTAMIDINI ISETIONAS [WHO-IP LATIN]
- bis(2-hydroxyethane-1-sulfonic acid); 4-{[5-(4-carbamimidoylphenoxy)pentyl]oxy}benzene-1-carboximidamide
- KS-5289
- 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamidebis(2-hydroxyethanesulfonate)
- 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE 2-HYDROXYETHANESULFONATE
- Pentam 300 (TN)
- WR 4931
- 4,4'-(Pentamethylenedioxy)-dibenzamidine bis(2-hydroxyethanesulfonate)
- DTXCID803796
- Pentamidine isethionate salt, powder
- 4,4'-(pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethane-1-sulfonate)
- 4,4'-(1,5-PENTANEDIYLBIS(OXY))BISBENZENECARBOXIMIDAMIDE 2-HYDROXYETHANE-SULFONATE
- NCGC00091927-02
- SR-01000075174-1
- Tox21_300312
- PENTAMIDINE ISETIONATE (MART.)
- Tox21_110742_1
- NCGC00017022-03
- C72610
- Pentamidine isetionate (JAN)
- SR-01000075174-7
- W-108199
- NSC 620107
- ETHANESULFONIC ACID, 2-HYDROXY-, COMPOUND WITH 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE (2:1)
- NCGC00259271-01
- RP 2512
- C23H36N4O10S2
- s4007
- NCGC00091927-01
- NCGC00179034-07
- PENTAMIDINE ISETHIONATE [WHO-DD]
- BENZENECARBOXIMIDAMIDE, 4,4'-(1,5-PENTANEDIYLBIS(OXY))BIS-, BIS(2-HYDROXYETHANESULFONATE)
- HMS1569P07
- PENTAMIDINE ISETHIONATE (USP MONOGRAPH)
- Pentamidine diisetionate, European Pharmacopoeia (EP) Reference Standard
- HY-B0537B
- 4,4'-(PENTAMETHYLENEDIOXY)DIBENZAMIDINE BIS(BETA-HYDROXYETHANESULFONATE)
- Benzamidine, 4,4'-(pentamethylenedioxy)di-, bis(beta-hydroxyethanesulfonate)
- [pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(aminomethaniminium) bis(2-hydroxyethanesulfonate)
- 4,4'-(Pentamethylenedioxy)dibenzamidine bis-2-hydroxyethanesulfonate salt
- NSC-620107
- Pentamidine isethionate [USAN]
- Tox21_201722
- PENTAMIDINE DIISETIONATE [EP MONOGRAPH]
- NS00076326
- YBVNFKZSMZGRAD-UHFFFAOYSA-N
-
- MDL: MFCD00079213
- Inchi: 1S/C19H24N4O2.2C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;2*3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*3H,1-2H2,(H,4,5,6)
- Chiave InChI: YBVNFKZSMZGRAD-UHFFFAOYSA-N
- Sorrisi: S(CCO)(=O)(=O)O.S(CCO)(=O)(=O)O.O(C1C=CC(C(=N)N)=CC=1)CCCCCOC1C=CC(C(=N)N)=CC=1
Proprietà calcolate
- Massa esatta: 592.18700
- Massa monoisotopica: 592.187
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 39
- Conta legami ruotabili: 14
- Complessità: 493
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 284
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Cristalli o polveri bianchi o quasi bianchi inodore
- Punto di fusione: 188-194 °C (lit.)
- Punto di ebollizione: 539.4°Cat760mmHg
- Punto di infiammabilità: 280°C
- PSA: 284.16000
- LogP: 4.37750
- Merck: 13,7192
- FEMA: 3073
- Solubilità: Non determinato
- Pressione di vapore: No data available
Pentamidine isethionate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H317-H319-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:3249
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38-43
- Istruzioni di sicurezza: S26-S36/37
- RTECS:CV6500000
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:III
- Livello di pericolo:6.1(b)
- Classe di pericolo:6.1(b)
- PackingGroup:III
- Condizioni di conservazione:4°C, protect from light
- Frasi di rischio:R36/37/38; R43
- Gruppo di imballaggio:III
- Termine di sicurezza:6.1(b)
Pentamidine isethionate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE385-50mg |
Pentamidine isethionate |
140-64-7 | 97% | 50mg |
168.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE385-25mg |
Pentamidine isethionate |
140-64-7 | 97% | 25mg |
208CNY | 2021-05-07 | |
| MedChemExpress | HY-B0537B-10mM*1mLinDMSO |
Pentamidine isethionate |
140-64-7 | 99.82% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-B0537B-50mg |
Pentamidine isethionate |
140-64-7 | 99.95% | 50mg |
¥300 | 2025-04-16 | |
| MedChemExpress | HY-B0537B-100mg |
Pentamidine isethionate |
140-64-7 | 99.95% | 100mg |
¥400 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S4007-10mM (1mL in DMSO) |
Pentamidine isethionate |
140-64-7 | 99.93% | 10mM (1mL in DMSO) |
¥1545.22 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S4007-50mg |
Pentamidine isethionate |
140-64-7 | 99.93% | 50mg |
¥793.35 | 2023-09-15 | |
| ChemScence | CS-4133-50mg |
Pentamidine isethionate |
140-64-7 | 99.82% | 50mg |
$66.0 | 2022-04-27 | |
| ChemScence | CS-4133-100mg |
Pentamidine isethionate |
140-64-7 | 99.82% | 100mg |
$106.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P859580-1g |
Pentamidine isethionate salt |
140-64-7 | 99% | 1g |
¥939.60 | 2022-09-01 |
Pentamidine isethionate Letteratura correlata
-
N. Micale,A. Piperno,N. Mahfoudh,U. Schurigt,M. Schultheis,P. G. Mineo,T. Schirmeister,A. Scala,G. Grassi RSC Adv. 2015 5 95545
-
M. Valnice B. Zanoni,Arnold G. Fogg Analyst 1993 118 1157
-
Maria Valnice B. Zanoni,Josino C. Moreira,Arnold G. Fogg Analyst 1995 120 505
-
M. Valnice B. Zanoni,Arnold G. Fogg Analyst 1993 118 1163
-
D. Maciejewska,J. ?abiński,M. Rezler,P. Ka?mierczak,M. S. Collins,L. Ficker,M. T. Cushion Med. Chem. Commun. 2017 8 2003
140-64-7 (Pentamidine isethionate) Prodotti correlati
- 659-40-5(Hexamidine diisethionate)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti